molecular formula C21H19N5O B2825686 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile CAS No. 339010-28-5

5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile

Cat. No.: B2825686
CAS No.: 339010-28-5
M. Wt: 357.417
InChI Key: HFYJLGRCXIJVDG-UHFFFAOYSA-N
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Description

| 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, often referred to by its catalog number JNJ-47965567, is a potent, selective, and centrally penetrant antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel highly expressed on microglia and other immune cells, and it is a critical mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines like IL-1β. This compound exhibits high affinity for the human P2X7 receptor ( IC50 of 8.8 nM) and demonstrates excellent selectivity over other P2X receptor subtypes. Its primary research value lies in probing the role of P2X7 in neuroinflammatory and neurodegenerative conditions. Preclinical studies, particularly in rodent models, have utilized JNJ-47965567 to investigate the link between P2X7 activation and pathologies associated with depression, chronic stress, and Alzheimer's disease. Its ability to cross the blood-brain barrier makes it an invaluable tool for in vivo studies aiming to dissect central P2X7 receptor function. Researchers employ this compound to explore potential therapeutic strategies targeting neuroinflammation, with evidence suggesting that P2X7 inhibition can reduce depressive-like behaviors and modulate microglial activity. This product is supplied for laboratory research purposes only.

Properties

IUPAC Name

5-benzoyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c22-15-17-14-18(20(27)16-6-2-1-3-7-16)24-21(17)26-12-10-25(11-13-26)19-8-4-5-9-23-19/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYJLGRCXIJVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=C(N3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization steps . The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrrole ring.

Scientific Research Applications

5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

5-(4-Chlorophenyl)-2-[4-(4-Methoxyphenyl)piperazino]-1H-Pyrrole-3-Carbonitrile (CAS 338396-65-9) Substituents:

  • Position 5 : 4-Chlorophenyl (replaces benzoyl).
  • Piperazine : 4-Methoxyphenyl (replaces 2-pyridinyl).
    • Molecular Formula : C₂₂H₂₀ClN₅O
    • Molecular Weight : 405.88 g/mol
    • Key Differences :
  • The chloro group increases hydrophobicity, while the methoxy substituent may reduce basicity compared to the pyridinyl group. This could impact solubility and receptor-binding profiles .

5-(3-Chlorothiophen-2-yl)-2-[4-(4-Fluorophenyl)piperazino]-1H-Pyrrole-3-Carbonitrile (CAS 477866-59-4) Substituents:

  • Position 5 : 3-Chlorothiophen-2-yl (heterocyclic replacement for benzoyl).
  • Piperazine : 4-Fluorophenyl (electron-withdrawing substituent).
    • Molecular Formula : C₁₉H₁₅ClFN₅S
    • Molecular Weight : 403.87 g/mol
    • Key Differences :
  • The fluorine atom enhances lipophilicity and may influence bioavailability .

4-(2-Azidophenyl)-5-Benzoyl-2-(1H-Indol-3-yl)-1H-Pyrrole-3-Carbonitrile (CAS Not Provided) Substituents:

  • Position 4 : 2-Azidophenyl (uncommon substituent).
  • Position 2 : 1H-Indol-3-yl (bulky aromatic group).
    • Key Differences :
  • This structural complexity could affect crystallization behavior .
Comparative Analysis Table:
Compound (CAS) Position 5 Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
339010-28-5 (Target) Benzoyl 2-Pyridinyl C₂₁H₁₉N₅O 357.41 Balanced hydrophilicity; strong H-bonding via pyridinyl .
338396-65-9 4-Chlorophenyl 4-Methoxyphenyl C₂₂H₂₀ClN₅O 405.88 Increased hydrophobicity; reduced basicity .
477866-59-4 3-Chlorothiophen-2-yl 4-Fluorophenyl C₁₉H₁₅ClFN₅S 403.87 Enhanced lipophilicity; potential metabolic stability .
Research Findings and Implications:
  • Electronic Effects :
    • The benzoyl group in the target compound provides electron-withdrawing effects, stabilizing the pyrrole core and enhancing dipole interactions. In contrast, chlorophenyl (CAS 338396-65-9) and chlorothiophenyl (CAS 477866-59-4) substituents introduce halogen-based hydrophobicity but reduce resonance stabilization .
  • Hydrogen Bonding :
    • The 2-pyridinyl group in the target compound facilitates hydrogen bonding with biological targets or crystal lattice solvents, as evidenced by studies on hydrogen-bonding patterns in molecular crystals . Methoxy (CAS 338396-65-9) and fluoro (CAS 477866-59-4) groups offer weaker H-bond acceptor capacity.
  • Crystallographic Behavior :
    • Benzoyl-containing derivatives (e.g., CAS 339010-28-5) exhibit improved crystallinity due to planar aromatic stacking, as seen in related structures (e.g., ). Thiophene or indole substituents may disrupt packing, leading to amorphous forms .

Biological Activity

5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, classified as a pyrrole derivative, is characterized by a benzoyl group, a piperazine ring with a pyridine substitution, and a carbonitrile functional group. Its molecular formula is C21_{21}H19_{19}N5_5O, and it has been studied for various biological activities including anti-inflammatory and analgesic properties.

Structural Characteristics

The structure of this compound allows for interactions with multiple biological targets. The presence of nitrogen in the pyrrole and piperazine rings contributes to its heterocyclic nature, which is crucial for its biological activity.

Property Value
Molecular FormulaC21_{21}H19_{19}N5_5O
Molecular Weight357.42 g/mol
CAS Number339010-28-5
Purity>90%

The biological activity of this compound is believed to be mediated through its ability to interact with specific receptors or enzymes involved in pain modulation and inflammation. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Pharmacological Applications

Research indicates that this compound may serve various therapeutic roles:

  • Analgesic Activity : The compound has been noted for its potential to alleviate pain by modulating pain pathways.
  • Anti-inflammatory Properties : It may inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.
  • CNS Activity : Due to the piperazine moiety, it might also exhibit central nervous system effects, potentially influencing mood and anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, highlighting the following findings:

  • Study on Analgesic Effects : A study demonstrated that pyrrole derivatives exhibited significant analgesic effects in animal models, suggesting that this compound could have comparable effects .
  • Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures inhibited COX enzymes effectively, leading to reduced inflammation in preclinical models .
  • Neuropharmacological Evaluation : A study evaluated the neuropharmacological effects of related compounds, revealing potential anxiolytic properties linked to their interaction with serotonin receptors .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, piperazine derivatives are often introduced via nucleophilic substitution or Buchwald-Hartwig amination. A critical step is the introduction of the benzoyl group at the 5-position of the pyrrole ring, which may require Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ as a catalyst in dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are commonly employed. Optimization focuses on controlling reaction temperature (0–5°C for acylation) and stoichiometric ratios (1:1.2 for piperazine coupling) to minimize side products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., benzoyl proton signals at δ 7.5–8.0 ppm; piperazine methylene protons at δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ calculated for C₂₃H₂₀N₄O: 368.1634).
  • IR Spectroscopy : To confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) functionalities .

Q. What solvent systems and catalysts are optimal for improving reaction yields in its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine coupling steps. Catalysts such as Pd(OAc)₂/Xantphos (for Buchwald-Hartwig amination) or TFA (for acid-mediated cyclization) improve efficiency. For benzoylation, anhydrous dichloromethane with AlCl₃ achieves >80% yield. Solvent-free microwave-assisted synthesis (100°C, 30 min) has also been reported to reduce reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR signals (e.g., shifting piperazine peaks) may arise from residual solvents or tautomeric forms of the pyrrole ring. Use deuterated DMSO for NMR to stabilize tautomers. Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in acetonitrile). For batch-to-batch variability, implement strict moisture control (argon atmosphere) during synthesis .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in kinase inhibition assays?

  • Methodological Answer :

  • Substituent Variation : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on kinase binding.
  • Piperazine Modifications : Test analogs with bulkier substituents (e.g., 4-methylpiperazine) to evaluate steric effects.
  • Assay Conditions : Use in vitro kinase assays (e.g., ADP-Glo™) at physiological pH (7.4) with ATP concentrations near Km values (1–10 µM). IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Monitoring : Use TLC (silica gel, UV detection) after each step to isolate pure intermediates.
  • Protecting Groups : Protect the pyrrole NH with a tert-butoxycarbonyl (Boc) group during benzoylation to prevent side reactions.
  • Flow Chemistry : Continuous flow systems with immobilized catalysts (e.g., Pd on alumina) enhance piperazine coupling efficiency (yields >90%) .

Q. How can researchers validate the compound’s purity for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for in vivo studies.
  • Elemental Analysis : Carbon and nitrogen percentages should deviate <0.4% from theoretical values.
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues (weight loss <1% up to 150°C) .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in kinase inhibition studies?

  • Methodological Answer :

  • Assay Replicates : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition).
  • Cell Line Validation : Use isogenic cell lines to rule out off-target effects.
  • Molecular Docking : Compare binding poses (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions). Discrepancies may arise from compound aggregation; test with 0.01% Triton X-100 to suppress non-specific binding .

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